2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of bromine, butoxy, and fluorine substituents on a phenyl ring, which is further connected to a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane typically involves multi-step organic reactions. One common approach starts with the bromination of 3-butoxy-2-fluorophenylboronic acid, followed by the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The dioxolane ring can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane has a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, butoxy, and fluorine groups allows it to form specific interactions with these targets, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-butoxy-2-fluorophenylboronic acid
- 6-Bromo-3-butoxy-2-fluorophenylboronic anhydride
Uniqueness
Compared to similar compounds, 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H16BrFO3 |
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Molecular Weight |
319.17 g/mol |
IUPAC Name |
2-(6-bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H16BrFO3/c1-2-3-6-16-10-5-4-9(14)11(12(10)15)13-17-7-8-18-13/h4-5,13H,2-3,6-8H2,1H3 |
InChI Key |
CKINDTLHWROUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)C2OCCO2)F |
Origin of Product |
United States |
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